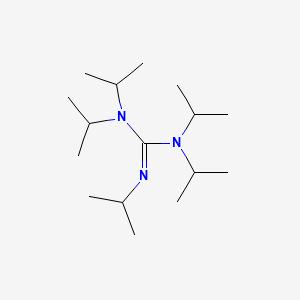
1,1,2,3,3-Pentaisopropylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentaisopropylguanidine is a sterically hindered guanidine compound with the molecular formula C16H35N3. It is known for its high basicity and unique structural properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentaisopropylguanidine can be synthesized through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines . The reaction typically involves the following steps:
- Preparation of Vilsmeier salts from tetra-alkylureas or tetra-alkylthioureas.
- Reaction of the Vilsmeier salts with primary aliphatic amines to form the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3-Pentaisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted guanidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
1,1,2,3,3-Pentaisopropylguanidine has several scientific research applications, including:
Chemistry: It is used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2,3,3-Pentaisopropylguanidine involves its high basicity and ability to form hydrogen bonds. The compound interacts with molecular targets through protonation and deprotonation reactions, affecting various biochemical pathways. Its unique structure allows it to interact with aromatic systems and nucleic acid bases, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-Tetraisopropylguanidine
Uniqueness
1,1,2,3,3-Pentaisopropylguanidine is unique due to its steric hindrance and high basicity, which make it a valuable reagent in specific chemical reactions. Its structure provides stability and resistance to alkylating agents, distinguishing it from other guanidine compounds .
Propriétés
Numéro CAS |
81236-11-5 |
|---|---|
Formule moléculaire |
C16H35N3 |
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
1,1,2,3,3-penta(propan-2-yl)guanidine |
InChI |
InChI=1S/C16H35N3/c1-11(2)17-16(18(12(3)4)13(5)6)19(14(7)8)15(9)10/h11-15H,1-10H3 |
Clé InChI |
YKRBTEJVESWMGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)
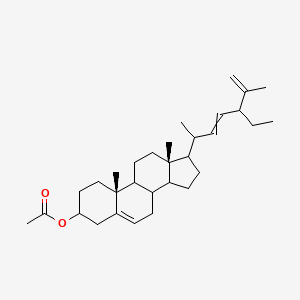
![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)
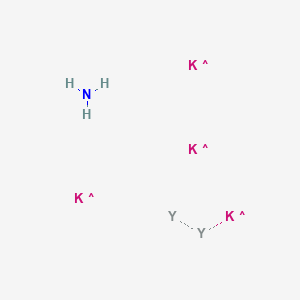
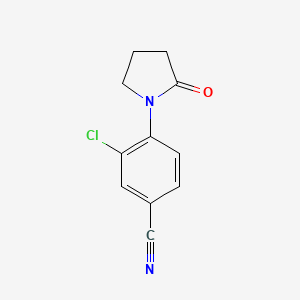



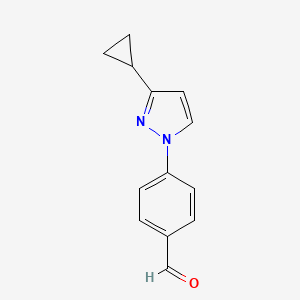
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)


